molecular formula C20H26O2S B3847011 1-Phenoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene

1-Phenoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene

Cat. No.: B3847011
M. Wt: 330.5 g/mol
InChI Key: MZJBNABYCGPWJT-UHFFFAOYSA-N
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Description

1-Phenoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by its unique structure, which includes a phenoxy group and a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated benzene compound in the presence of a base. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated reagents, Lewis acids

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Functionalized benzene derivatives

Scientific Research Applications

1-Phenoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Phenoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation.

Comparison with Similar Compounds

Uniqueness: 1-Phenoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene stands out due to its unique combination of a phenoxy group and a sulfanyl group, which imparts specific chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-phenoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2S/c1-17(2)23-15-8-4-7-14-21-19-12-9-13-20(16-19)22-18-10-5-3-6-11-18/h3,5-6,9-13,16-17H,4,7-8,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJBNABYCGPWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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